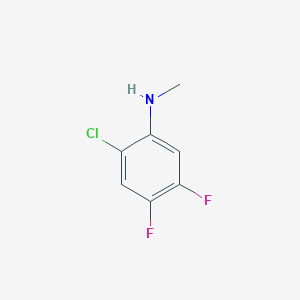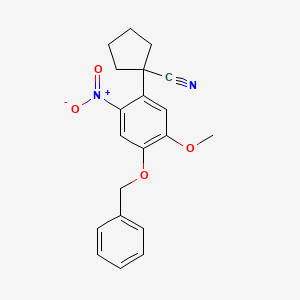
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, a nitro group, and a cyclopentanecarbonitrile moiety
準備方法
The synthesis of 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base to form the benzyloxy group.
Nitration: The benzyloxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The nitrated intermediate is reacted with methanol in the presence of a catalyst to introduce the methoxy group.
Cyclopentanecarbonitrile formation: Finally, the intermediate is reacted with cyclopentanecarbonitrile under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative solvents.
化学反応の分析
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines.
Substitution: The methoxy and benzyloxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like methanol, ethanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
作用機序
The mechanism of action of 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
類似化合物との比較
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:
1-(4-(Benzyloxy)-5-chloro-2-nitrophenyl)cyclopentanecarbonitrile: This compound has a chloro group instead of a methoxy group, which can affect its reactivity and biological activity.
1-(4-(Benzyloxy)-5-methoxy-2-aminophenyl)cyclopentanecarbonitrile: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
特性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
1-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C20H20N2O4/c1-25-18-11-16(20(14-21)9-5-6-10-20)17(22(23)24)12-19(18)26-13-15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 |
InChIキー |
CKPJOZOYIFCUGU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C2(CCCC2)C#N)[N+](=O)[O-])OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



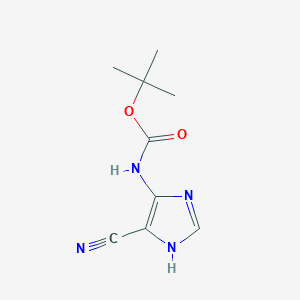
![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12832883.png)

![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)

![N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)

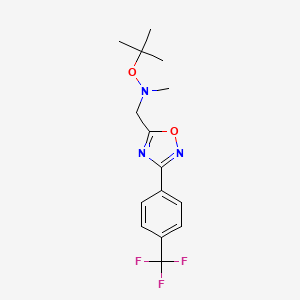
![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)
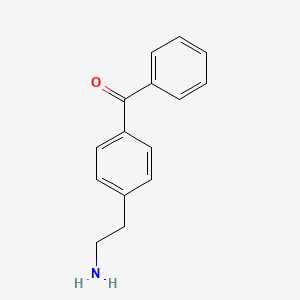
![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)
